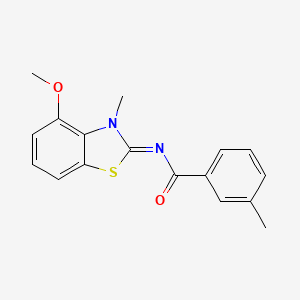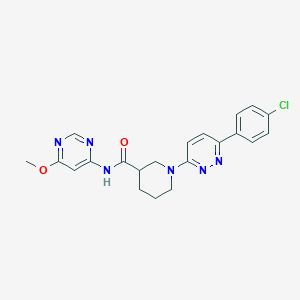
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
The structural and electronic properties of compounds closely related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide have been studied, revealing insights into their interaction with biological targets. One study focused on the crystal structures of anticonvulsant compounds, showing limited inclination of the phenyl ring, marked delocalization of the piperidine nitrogen lone pair, and a critical orientation for the piperidine-like group. These findings, confirmed and quantified by ab initio molecular-orbital calculations, suggest potential applications in designing new drugs with improved efficacy and specificity (Georges et al., 1989).
Synthesis and Biological Activity
New pyridine derivatives have been synthesized, showing variable and modest antimicrobial activity against strains of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents, which could lead to effective treatments for various infections (Patel et al., 2011).
Antitubercular and Antibacterial Activities
A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed and synthesized. These compounds were evaluated for their antitubercular activity and showed promising results compared to the reference drug, Pyrazinamide. Additionally, some compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. This research underscores the potential of these compounds as molecular scaffolds for antitubercular and antibacterial drugs, offering new avenues for treating tuberculosis and bacterial infections (Bodige et al., 2019).
Insecticidal Activities
Pyridine derivatives have been synthesized and tested for their toxicity against the cowpea aphid, Aphis craccivora Koch. The insecticidal activity of these compounds was compared to acetamiprid, with one compound showing approximately four times the effectiveness. This suggests the potential of these pyridine derivatives as more effective insecticides, providing an alternative for pest control in agriculture (Bakhite et al., 2014).
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-20-11-18(23-13-24-20)25-21(29)15-3-2-10-28(12-15)19-9-8-17(26-27-19)14-4-6-16(22)7-5-14/h4-9,11,13,15H,2-3,10,12H2,1H3,(H,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNHGKUZYYSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

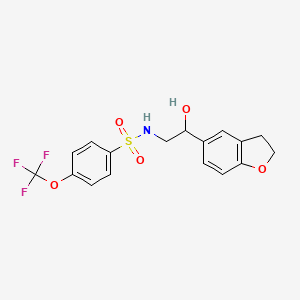
![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)
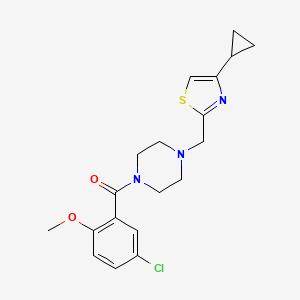
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)
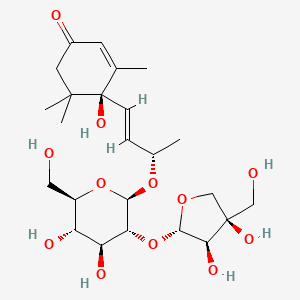
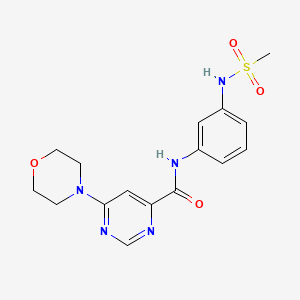
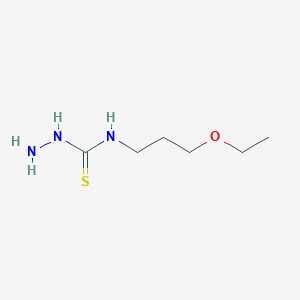
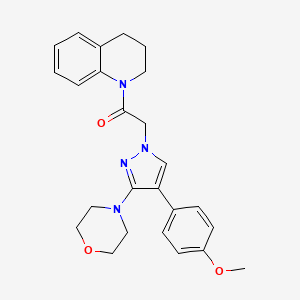
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)

